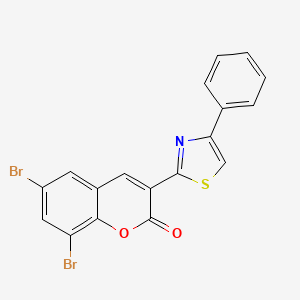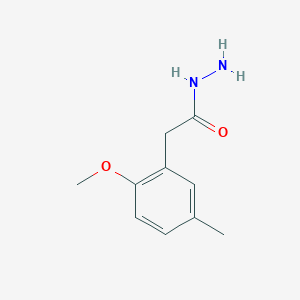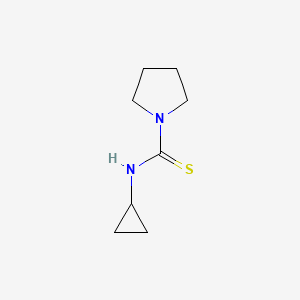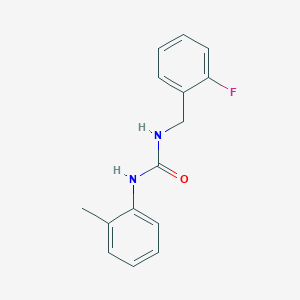
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
Descripción general
Descripción
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The exact mechanism of action of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Research has shown that 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one can affect various biochemical and physiological processes in the body. Some of the major effects of this compound are:
1. Inhibition of cell growth and proliferation.
2. Induction of apoptosis in cancer cells.
3. Inhibition of microbial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments are:
1. High potency: This compound exhibits high potency against cancer cells and microorganisms, making it a potential candidate for drug development.
2. Unique chemical structure: The unique chemical structure of this compound makes it a valuable tool for studying various biochemical and physiological processes.
The limitations of using 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments are:
1. Limited availability: This compound is not widely available and can be difficult to synthesize.
2. Lack of toxicity data: The toxicity profile of this compound is not well understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one. Some of the possible directions are:
1. Optimization of synthesis methods: Researchers can work on optimizing the synthesis methods of this compound to improve yield and reduce cost.
2. Mechanistic studies: Further studies can be conducted to elucidate the exact mechanism of action of this compound.
3. Drug development: Researchers can explore the potential of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one as a drug candidate for various diseases.
4. Toxicity studies: More studies are needed to understand the toxicity profile of this compound and its potential side effects.
Conclusion:
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound exhibits high potency against cancer cells and microorganisms, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action and toxicity profile of this compound.
Aplicaciones Científicas De Investigación
The unique chemical structure of 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one makes it a potential candidate for various scientific research applications. Some of the major research areas where this compound is being studied are:
1. Antimicrobial activity: Studies have shown that 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one exhibits significant antimicrobial activity against a wide range of microorganisms.
2. Anticancer activity: Research has indicated that this compound has potential anticancer activity and can induce apoptosis in cancer cells.
3. Anti-inflammatory activity: 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO2S/c19-12-6-11-7-13(18(22)23-16(11)14(20)8-12)17-21-15(9-24-17)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMULZOWJAUPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365340 | |
| Record name | 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5301-53-1 | |
| Record name | 6,8-dibromo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)
![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)


![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)


![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)